molecular formula C11H12F3NO3 B12287698 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid

Cat. No.: B12287698
M. Wt: 263.21 g/mol
InChI Key: LBXFWXDIYJWEMG-UHFFFAOYSA-N
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Description

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes an amino group, a butyric acid backbone, and a trifluoromethoxy-substituted phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with a butyric acid derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid stands out due to its trifluoromethoxy group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable for applications requiring enhanced membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

3-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)

InChI Key

LBXFWXDIYJWEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)OC(F)(F)F

Origin of Product

United States

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